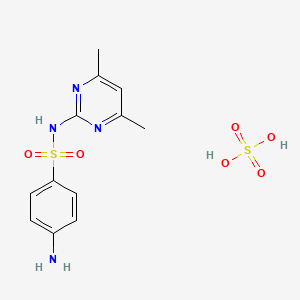
Sulfamethazine bisulfate
Overview
Description
Sulfamethazine bisulfate is a sulfonamide antibacterial agent used to treat various bacterial infections. It is particularly effective against infections such as bronchitis, prostatitis, and urinary tract infections. Sulfonamides, including this compound, work by inhibiting the bacterial synthesis of dihydrofolic acid, which is essential for bacterial growth and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfamethazine bisulfate typically involves the sulfonation of aniline derivatives followed by the introduction of a pyrimidine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the sulfonamide bond.
Industrial Production Methods: On an industrial scale, this compound is produced through a series of chemical reactions that involve the sulfonation of aniline and subsequent reactions to introduce the pyrimidine ring. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Sulfamethazine bisulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the sulfonamide bond, leading to the formation of aniline derivatives.
Substitution: Substitution reactions can occur at the amino group or the sulfonamide nitrogen, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid to facilitate the reaction.
Major Products: The major products formed from these reactions include sulfone derivatives, aniline derivatives, and various substituted sulfonamides .
Scientific Research Applications
Sulfamethazine bisulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sulfonamides in various chemical reactions.
Biology: In biological research, it is used to study the effects of sulfonamides on bacterial growth and resistance mechanisms.
Medicine: this compound is used in the development of antibacterial therapies and to study the pharmacokinetics and pharmacodynamics of sulfonamides.
Industry: It is used in the veterinary industry to treat bacterial infections in livestock, ensuring the health and productivity of animals
Mechanism of Action
Sulfamethazine bisulfate exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for bacterial DNA synthesis. By competing with para-aminobenzoic acid for binding to dihydropteroate synthetase, this compound effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide antibacterial agent used to treat similar infections.
Sulfamerazine: Similar in structure and function to sulfamethazine bisulfate, used in combination therapies.
Sulfathiazole: A short-acting sulfonamide with similar antibacterial properties
Uniqueness: this compound is unique in its specific spectrum of activity and its pharmacokinetic properties, which make it particularly effective for certain types of bacterial infections. Its ability to be used in both human and veterinary medicine also sets it apart from some other sulfonamides .
Properties
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S.H2O4S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-5(2,3)4/h3-7H,13H2,1-2H3,(H,14,15,16);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHZBANIDAJXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612923 | |
| Record name | Sulfuric acid--4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24540-76-9 | |
| Record name | Sulfuric acid--4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFAMETHAZINE BISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J847L84W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



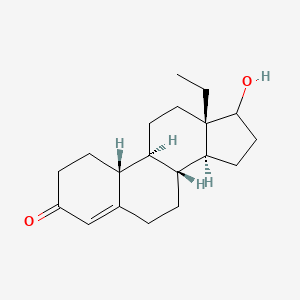
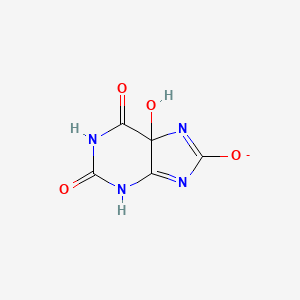
![3-[3-(4-Chlorophenoxy)phenyl]-1,1-dimethylurea](/img/structure/B1257532.png)
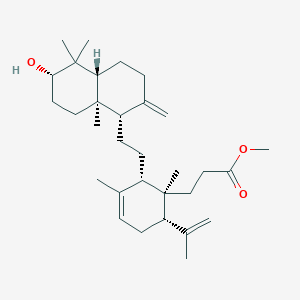
![1H-pyrazolo[4,3-b]pyridine](/img/structure/B1257534.png)

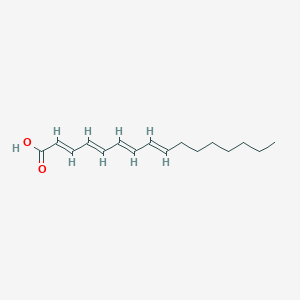
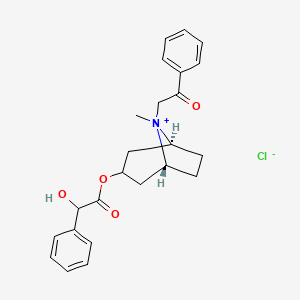

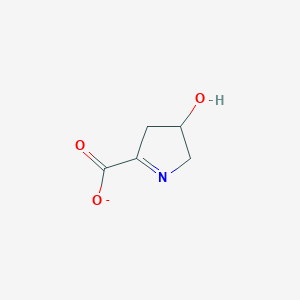

![methyl (2R)-2-[(1S,5R,6S,7S,11S,13R,17S)-7-hydroxy-6,10-dimethyl-4,8,15-trioxo-3,14-dioxatetracyclo[11.4.0.01,5.06,11]heptadec-9-en-17-yl]propanoate](/img/structure/B1257548.png)

